4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Medicinal Chemistry Synthetic Chemistry Regioisomer Purity

Researchers requiring a regioisomerically pure oxadiazole building block for medicinal chemistry or materials science often face inconsistent reactivity and purification challenges with isomer mixtures. 4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline (CAS 897813-80-8) eliminates this risk with its defined para-substitution pattern, ensuring reproducible yields in amide coupling, Suzuki, and Buchwald-Hartwig reactions. - Regioisomeric Purity: Para-aniline geometry avoids the steric hindrance that reduces coupling yields by up to 50% in ortho-isomers. - Enhanced Drug-like Properties: The tert-butyl group increases logP by +1.5 to +2.0 versus unsubstituted analogs, improving membrane permeability while providing steric shielding against CYP450 metabolism. - Supply Reliability: In-stock availability with rapid global shipping supports parallel synthesis workflows without protecting-group strategies.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12109789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H15N3O/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3
InChIKeyBXURLKRTMRDEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline: Compound Class & Properties


4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline (CAS 897813-80-8) is a heterocyclic aromatic amine with the molecular formula C₁₂H₁₅N₃O and molecular weight 217.27 g/mol [1]. The compound consists of a 1,3,4-oxadiazole core bearing a tert-butyl substituent at the 5-position and a 4-aminophenyl (aniline) moiety at the 2-position. As a 1,3,4-oxadiazole derivative, it belongs to a well-established class of five-membered heterocycles containing one oxygen and two nitrogen atoms, widely recognized in medicinal chemistry and materials science for their diverse biological activities and favorable physicochemical properties [2]. The compound serves primarily as a versatile building block for the synthesis of bioactive molecules and advanced functional materials, with the tert-butyl group contributing enhanced lipophilicity and metabolic stability relative to less substituted oxadiazole analogs.

Building block for 1,3,4-oxadiazole-containing compounds
Para-aniline handle supports modular derivatization
Tert-butyl group modulates lipophilicity for membrane permeability studies

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline: Generic Substitution Risks


Generic substitution among 1,3,4-oxadiazole derivatives is scientifically unsound due to pronounced structure-activity and structure-property relationships governed by substituent identity, regiochemistry, and electronic character. The 5-tert-butyl group in 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline confers substantially different steric bulk, lipophilicity (calculated logP ~2.5-3.0), and metabolic stability compared to analogs bearing methyl, phenyl, or unsubstituted oxadiazole cores [1]. Furthermore, the para-aniline substitution pattern (4-position on phenyl ring) yields distinct electronic conjugation and hydrogen-bonding capacity relative to ortho- or meta-substituted regioisomers such as 2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline or 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline . These molecular differences translate into non-interchangeable performance in downstream applications including target binding affinity, pharmacokinetic profiles, and materials optoelectronic properties. The quantitative evidence presented in Section 3 substantiates that procurement decisions based solely on class-level similarity rather than exact structural identity risk experimental failure, irreproducible results, and wasted research resources.

Regioisomer substitution (ortho/meta) may alter reactivity and target engagement, requiring exact para-aniline identity.
Alkyl group variation (methyl, phenyl) changes lipophilicity and metabolic stability, limiting direct substitution.
Unsubstituted or differently substituted oxadiazole cores may show divergent electronic and steric properties.

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline: Quantified Differentiation Evidence


Para vs. Ortho/Meta Aniline Substitution

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline exhibits identical molecular formula (C₁₂H₁₅N₃O) and molecular weight (217.27 g/mol) to its regioisomers 2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline and 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline . While mass spectrometry alone cannot distinguish these isomers, their chromatographic retention times and biological target engagement differ substantially. The para-substitution pattern positions the aniline NH₂ group in optimal conjugation with the oxadiazole ring, maximizing electron-donating resonance effects compared to the ortho- or meta-substituted analogs. This electronic configuration directly influences hydrogen-bonding capacity with biological targets and modulates the compound's reactivity in downstream coupling reactions (e.g., amide bond formation, diazotization).

Para vs. Ortho/Meta Substitution
Class-level inference
Identical MW (217.27 g/mol) across regioisomers; electronic conjugation and steric environment differ substantially.
Regioisomer verification essential for procurement and reproducible results
Mass spectrometry alone cannot distinguish; orthogonal identity confirmation required
Medicinal Chemistry Synthetic Chemistry Regioisomer Purity

Lipophilicity: Tert-Butyl vs. Unsubstituted Oxadiazole

The 5-tert-butyl substituent on the oxadiazole ring of 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline introduces a calculated logP increase of approximately +1.5 to +2.0 log units compared to unsubstituted 2-(4-aminophenyl)-1,3,4-oxadiazole [1]. This lipophilicity enhancement stems from the bulky, hydrophobic tert-butyl group (van der Waals volume ~85 ų) which shields the oxadiazole core from aqueous solvation while simultaneously reducing metabolic susceptibility at the heterocyclic ring. In contrast, methyl-substituted analogs (logP increase ~+0.5) provide only modest lipophilicity gains, and phenyl-substituted derivatives introduce π-stacking complexity that may confound target engagement interpretation [2]. The tert-butyl group thus occupies a strategic middle ground: sufficient steric bulk to enhance membrane permeability without introducing polyaromatic off-target binding liabilities.

Lipophilicity: Tert-Butyl vs. Unsubstituted
Class-level inference
clogP ~2.5–3.0 (tert-butyl) vs. ~1.0–1.5 (unsubstituted); ΔclogP ≈ +1.5 to +2.0.
Lipophilicity differential may influence membrane permeability
Calculated values using prediction algorithms; experimental logP may vary
Drug Discovery ADME Lead Optimization

Para-Aniline Reactivity in Coupling Reactions

The para-aniline moiety in 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline exhibits distinct reactivity compared to ortho- and meta-substituted regioisomers in key synthetic transformations. In copper-catalyzed domino reactions for oxadiazole synthesis, the electronic environment of the aniline nitrogen determines coupling efficiency and yield [1]. Para-substituted anilines demonstrate superior nucleophilicity in amide coupling reactions (with typical isolated yields exceeding 70-80% for para isomers) compared to ortho-substituted analogs where steric hindrance adjacent to the reactive NH₂ group reduces yields to approximately 30-50% under identical conditions. Additionally, the para isomer provides a linear molecular geometry favorable for crystallographic studies and consistent intermolecular packing, whereas ortho and meta isomers introduce conformational flexibility that complicates structure-based drug design [2].

Para-Aniline Reactivity
Class-level inference
Amide coupling yields >70% (para) vs. 30–50% (ortho); yield improvement ~20–50% absolute.
Reported yield context supports synthetic workflow selection
Standard carbodiimide conditions (EDC/HOBt, DMF, RT); regioisomer-dependent
Medicinal Chemistry Chemical Biology Library Synthesis

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline: Application Scenarios


Lead Optimization: Lipophilicity & Metabolic Stability

4-(5-Tert-butyl-1,3,4-oxadiazol-2-yl)aniline is preferentially selected in medicinal chemistry programs where increased logP (calculated increase of +1.5 to +2.0 versus unsubstituted oxadiazole analogs) is required to improve passive membrane permeability and oral bioavailability [1]. The tert-butyl group simultaneously provides steric shielding of the oxadiazole ring, reducing oxidative metabolism by cytochrome P450 enzymes relative to methyl- or unsubstituted derivatives. This compound is particularly suited for fragment-based drug discovery campaigns targeting intracellular proteins or CNS-penetrant candidates where balanced lipophilicity is critical for blood-brain barrier penetration. The para-aniline handle enables modular derivatization via amide coupling, sulfonamide formation, or urea synthesis, facilitating rapid structure-activity relationship exploration.

Parallel Library Synthesis with Regioisomeric Purity

This compound serves as a reliable building block in automated parallel synthesis workflows where regioisomeric purity is paramount. The defined para-substitution pattern ensures consistent reactivity and predictable product geometry, avoiding the steric hindrance complications (reduced coupling yields by up to 50%) encountered with ortho-substituted isomers [2]. The tert-butyl group remains chemically inert under standard coupling conditions (amide formation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination), eliminating the need for protecting group strategies. Procurement of the exact para-regioisomer (CAS 897813-80-8) rather than isomer mixtures or unspecified substitution patterns prevents downstream purification challenges and ensures reproducible biological assay data across compound libraries.

Conjugated Polymers and Optoelectronic Materials

1,3,4-Oxadiazole-containing compounds are established electron-transport materials in organic light-emitting diodes (OLEDs) and polymer semiconductors due to the electron-deficient nature of the oxadiazole ring [3]. The tert-butyl substituent enhances solubility in common organic solvents (THF, DMF, NMP) for solution-processable device fabrication while maintaining thermal stability required for vacuum deposition techniques. The para-aniline functionality provides a convenient polymerization handle for incorporation into polyamides, polyimides, or main-chain conjugated polymers. Compared to unsubstituted oxadiazole monomers, the tert-butyl derivative exhibits improved processability without compromising electron affinity, making it valuable for organic electronics applications requiring precise control over film morphology.

Fluorescent Probe Development and Target Engagement

The electron-rich para-aniline donor coupled with the electron-deficient oxadiazole acceptor in 4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline creates an intrinsic push-pull chromophore suitable for fluorescent probe development [3]. The tert-butyl group prevents aggregation-caused quenching in concentrated solutions and thin films by disrupting π-π stacking interactions that plague planar oxadiazole fluorophores. This compound can be further functionalized with bioorthogonal handles (alkynes, azides, biotin) via the aniline nitrogen for cellular imaging applications, target identification studies, or affinity-based protein profiling. The distinct lipophilicity profile conferred by the tert-butyl group also modulates subcellular localization, enabling compartment-specific probe design.

Application
Selection Property
Validation Focus
Lipophilicity & metabolic stability studies
Tert-butyl lipophilicity enhancement
Membrane permeability & metabolic stability assays
Parallel library synthesis
Regioisomeric purity (para-aniline)
Consistent reactivity & yield verification
Optoelectronic materials research
Electron-deficient oxadiazole core
Solubility & film morphology assessment
Fluorescent probe development
Push-pull chromophore architecture
Aggregation & localization profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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